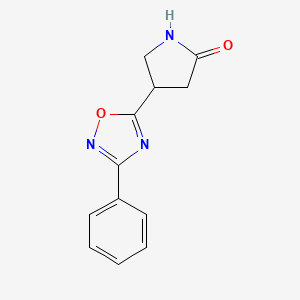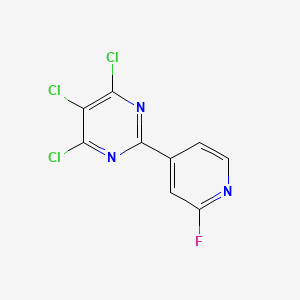
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-fluoropyridine with trichloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.
Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Applications De Recherche Scientifique
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the fluoropyridine moiety.
2-Chloro-5-fluoropyrimidine: Contains both chlorine and fluorine but in different positions.
3,5-Difluoropyridine: A fluorinated pyridine derivative with different substitution patterns.
Uniqueness
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is unique due to the combination of trichloropyrimidine and fluoropyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H3Cl3FN3 |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
4,5,6-trichloro-2-(2-fluoropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H3Cl3FN3/c10-6-7(11)15-9(16-8(6)12)4-1-2-14-5(13)3-4/h1-3H |
Clé InChI |
IVVWHEFVBJLCCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


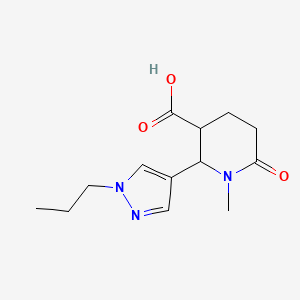
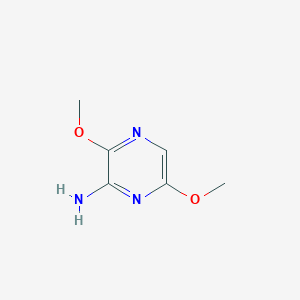
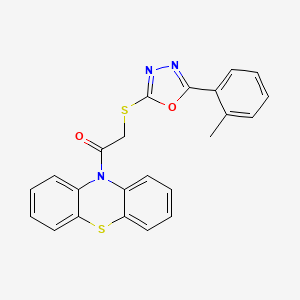
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)


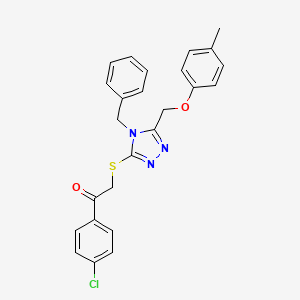
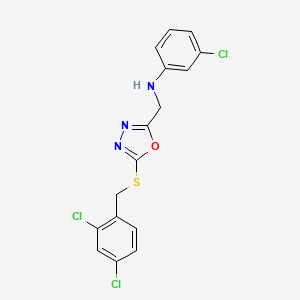
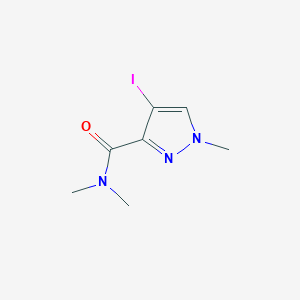
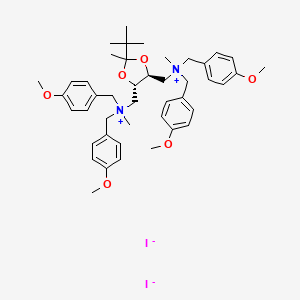
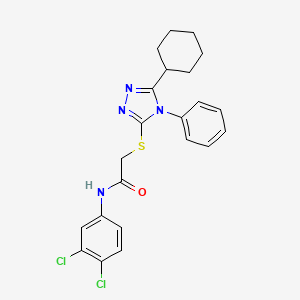
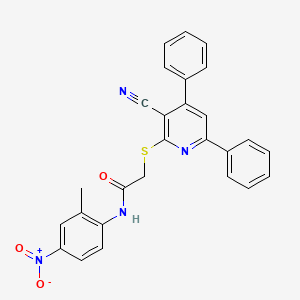
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)
